molecular formula C18H23O4P B14385348 Acetic acid;2-diphenylphosphorylbutan-1-ol CAS No. 89841-26-9

Acetic acid;2-diphenylphosphorylbutan-1-ol

Cat. No.: B14385348
CAS No.: 89841-26-9
M. Wt: 334.3 g/mol
InChI Key: BMZVYOPYICVOOH-UHFFFAOYSA-N
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Description

Acetic acid;2-diphenylphosphorylbutan-1-ol is an organic compound that combines the properties of acetic acid and a phosphoryl-substituted butanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-diphenylphosphorylbutan-1-ol typically involves the reaction of acetic acid with 2-diphenylphosphorylbutan-1-ol under controlled conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Commonly used catalysts include strong acids or bases, depending on the specific reaction pathway chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-diphenylphosphorylbutan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Halogens, such as chlorine or bromine, can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce various alcohols.

Scientific Research Applications

Acetic acid;2-diphenylphosphorylbutan-1-ol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which acetic acid;2-diphenylphosphorylbutan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s phosphoryl group can participate in phosphorylation reactions, which are critical in many cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread use in industry and research.

    Butan-1-ol: A primary alcohol used as a solvent and in chemical synthesis.

    Diphenylphosphoryl derivatives: Compounds with similar phosphoryl groups that exhibit unique chemical properties.

Uniqueness

Acetic acid;2-diphenylphosphorylbutan-1-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility that is not found in simpler compounds like acetic acid or butan-1-ol alone.

Properties

CAS No.

89841-26-9

Molecular Formula

C18H23O4P

Molecular Weight

334.3 g/mol

IUPAC Name

acetic acid;2-diphenylphosphorylbutan-1-ol

InChI

InChI=1S/C16H19O2P.C2H4O2/c1-2-14(13-17)19(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-2(3)4/h3-12,14,17H,2,13H2,1H3;1H3,(H,3,4)

InChI Key

BMZVYOPYICVOOH-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2.CC(=O)O

Origin of Product

United States

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